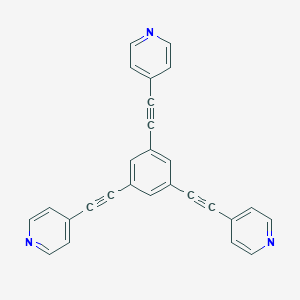

1,3,5-Tris(pyridin-4-ylethynyl)benzene

Descripción

Contextualization within Reticular Chemistry and Supramolecular Architectures

Reticular chemistry, the science of linking molecular building blocks into predetermined ordered structures, heavily utilizes molecules like 1,3,5-Tris(pyridin-4-ylethynyl)benzene. Its rigid, C₃-symmetric structure and the presence of nitrogen atoms in the pyridine (B92270) rings make it an ideal candidate for constructing metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms act as coordination sites, binding to metal ions to form extended, porous networks with predictable architectures. This predictable assembly is fundamental to designing materials with specific properties for applications such as gas storage and separation.

Significance of the Benzene-Pyridine-Ethyne Scaffold as a Molecular Building Block

The incorporation of nitrogen atoms into the aromatic system, as seen in the pyridine rings, can also enhance metabolic stability in certain contexts. nih.govnih.gov While not a primary focus in materials science, this principle from medicinal chemistry highlights the versatility of the pyridine moiety.

Overview of Key Research Paradigms Utilizing this compound

Research involving this compound is diverse and expanding. A significant area of investigation is its use in the synthesis of coordination polymers and MOFs. For instance, it has been used to create copper(I)-based frameworks where the nitrogen atoms of the pyridine moieties coordinate to the copper ions. researchgate.net The high degree of conjugation in these frameworks also promotes numerous π–π interactions, contributing to the stability of the structure. researchgate.net

Another research avenue explores the creation of large, discrete supramolecular structures. Scientists have successfully synthesized hexanuclear metalla-prisms by combining this compound with dinuclear arene ruthenium clips. researchgate.net These complex structures demonstrate the potential of this building block in creating sophisticated molecular architectures.

Furthermore, the carbonization of coordination polymers derived from related tris(phenylethynyl)benzene linkers has been shown to produce microporous carbon materials, indicating a pathway to novel porous materials with potential applications in adsorption and catalysis. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-[3,5-bis(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H15N3/c1(22-7-13-28-14-8-22)4-25-19-26(5-2-23-9-15-29-16-10-23)21-27(20-25)6-3-24-11-17-30-18-12-24/h7-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEZONFKGMUPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=NC=C3)C#CC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168289-78-9 | |

| Record name | 4,4',4''-[(Benzene-1,3,5-triyl)triethyne-2,1-diyl]tripyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to 1,3,5-Tris(pyridin-4-ylethynyl)benzene

The primary and most effective method for synthesizing this compound is the palladium-catalyzed Sonogashira cross-coupling reaction. libretexts.orgnih.gov This powerful carbon-carbon bond-forming reaction allows for the direct connection of a central aromatic core with terminal alkynes.

The Sonogashira reaction, in this context, involves the coupling of a 1,3,5-trihalobenzene with a 4-ethynylpyridine (B1298661) derivative. libretexts.orgnih.govmdpi.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. libretexts.orgnih.gov

A variety of catalyst systems and reaction conditions have been successfully employed for the synthesis of TPEB. The most common palladium catalysts are bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com Copper(I) iodide (CuI) is almost universally used as a co-catalyst. The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine, which often serves as the solvent as well. mdpi.com Other solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) can also be utilized. The reaction temperature can range from ambient to reflux, with reaction times typically spanning from several hours to a couple of days. mdpi.com

| Catalyst System | Base | Solvent(s) | Temperature (°C) | Reaction Time (h) |

| Pd(PPh₃)₂Cl₂, CuI | Et₃N | Et₃N | 65 | 24 |

| Pd(PPh₃)₄, CuI | Et₃N | Et₃N | 70 (reflux) | 48 |

| Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, CuI | Triethylamine or Diisopropylamine | THF, DMF, or a mixture | 25–80 | 12–24 |

This table presents a summary of typical reaction conditions for the Sonogashira cross-coupling synthesis of this compound.

The central aromatic core for the Sonogashira coupling is typically 1,3,5-tribromobenzene (B165230) or its iodo-analogue. 1,3,5-tribromobenzene can be synthesized from benzene (B151609) through a three-step electrophilic aromatic substitution (bromination) using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃). A common laboratory preparation, however, involves the deamination of 2,4,6-tribromoaniline. This is achieved by diazotization of the aniline (B41778) with sodium nitrite (B80452) (NaNO₂) in the presence of an acid, followed by reduction of the diazonium salt with ethanol.

1,3,5-triiodobenzene can be prepared from 1,3,5-tribromobenzene through a halogen exchange reaction.

The "arm" of the star-shaped molecule, 4-ethynylpyridine, is another crucial precursor. It can be prepared through several synthetic routes. One common method is the Sonogashira coupling of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with a protected acetylene (B1199291) source, followed by deprotection. Alternatively, 4-ethynylpyridine can be synthesized from the more readily available 4-acetylpyridine. This involves the conversion of the acetyl group to an oxime, followed by a dehydration/elimination reaction. orgsyn.org Due to its potential instability, 4-ethynylpyridine is often handled as its more stable hydrochloride salt. mdpi.com

Palladium-Catalyzed Sonogashira Cross-Coupling Strategies

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers several avenues for further chemical modification, allowing for the fine-tuning of its properties for specific applications.

One of the most explored derivatization strategies is the N-alkylation of the pyridine (B92270) nitrogen atoms. Treatment of TPEB with an alkylating agent, such as methyl iodide (CH₃I), results in the formation of the corresponding tris(pyridinium) salt, for example, 4,4′,4″-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide. mdpi.com This transformation significantly alters the electronic properties and solubility of the molecule.

The pyridine rings themselves can potentially undergo nucleophilic substitution reactions , although this is less commonly reported for this specific molecule.

Furthermore, the nitrogen atoms of the pyridine rings act as excellent coordination sites for metal ions . This property makes this compound a valuable tritopic ligand for the construction of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net By coordinating with various metal centers, it can self-assemble into highly ordered, porous materials with potential applications in gas storage, separation, and catalysis. researchgate.net

Quaternization of Pyridyl Nitrogen Atoms for Ionic Derivatives

The transformation of this compound into its ionic derivatives can be effectively achieved through the quaternization of the pyridyl nitrogen atoms. This process introduces a positive charge on the nitrogen, creating a pyridinium (B92312) salt. A common method for this transformation is the reaction with an alkyl halide, such as methyl iodide (CH₃I).

In a typical synthesis, this compound is dissolved in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.com An excess of methyl iodide is then added, and the mixture is heated to facilitate the reaction. mdpi.com For instance, stirring the mixture at 40°C for 48 hours has been shown to produce the corresponding tris(methylpyridinium) iodide salt in good yield. mdpi.com The resulting product, 4,4′,4″-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide, precipitates as a solid and can be purified by washing with dichloromethane. mdpi.com

This quaternization significantly alters the electronic properties of the molecule, making it a member of the extended viologen family. mdpi.com Viologens are known for their distinct redox and charge-transfer characteristics, and by creating more complex, multi-pyridinium structures like this, there is a wide scope for tuning these properties. mdpi.com The nature of the counter-ion (in this case, iodide) and the substituent on the nitrogen atom (a methyl group) are key factors that can be varied to modulate the compound's characteristics. mdpi.com

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| This compound | Methyl Iodide (CH₃I) | Dichloromethane (CH₂Cl₂) | 40°C, 48 hours | 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide | 72% mdpi.com |

Tailoring Substituents for Directed Assembly

The molecular architecture of this compound makes it an excellent scaffold for directed supramolecular assembly. By tailoring substituents on either the central benzene core or the peripheral pyridyl rings, it is possible to control the formation of highly ordered, extended structures.

The nitrogen atoms of the pyridyl groups act as Lewis bases, providing coordination sites for metal ions. This allows the molecule to function as a tridentate ligand, connecting metal centers to form coordination polymers and metal-organic frameworks (MOFs). The rigid, C₃-symmetric structure of the central benzene core dictates the spatial orientation of these coordination sites, influencing the geometry of the resulting assembly.

Furthermore, the electronic properties and conjugation of the system can be fine-tuned by introducing different functional groups. While the parent compound is a key building block, derivatization can lead to materials with altered photophysical properties, which is particularly relevant for applications in organic electronics. For instance, the introduction of methyl groups on the pyridyl rings, as seen in 1,3,5-tris(2-methylpyridin-4-yl)benzene, can lead to different outcomes in mechanochemical synthesis with metal salts, resulting in the formation of amorphous phases that can transform into crystalline 2D MOFs upon annealing.

Supramolecular Self Assembly and Nanostructure Engineering

Fundamental Principles of Supramolecular Organization of 1,3,5-Tris(pyridin-4-ylethynyl)benzene

The self-assembly of this compound into intricate and well-defined architectures is driven by a combination of weak, non-covalent interactions. These forces, though individually modest, collectively dictate the final supramolecular structure and its emergent properties.

Hydrogen Bonding Interactions for Ordered Nanostructures

Hydrogen bonding plays a pivotal role in directing the self-assembly of this compound and its derivatives into ordered nanostructures. The nitrogen atoms within the pyridine (B92270) rings can act as hydrogen bond acceptors, facilitating the formation of specific, directional interactions that guide the molecules into predictable arrangements.

In related systems, such as N,N',N''-tris(n-pyridinyl)-1,3,5-benzenetricarboxamides, intermolecular N—H···O hydrogen bonds are the primary drivers for the formation of chain-like structures. uzh.ch For instance, in N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide, these hydrogen bonds link molecules into ladder-like chains. uzh.ch Similarly, in cocrystals of benzene-1,3,5-tricarboxylic acid and pyridin-2-ol, O—H⋯O⁻ and N⁺—H⋯O⁻ hydrogen bonds create extensive two-dimensional sheets. nih.gov These examples highlight the power of hydrogen bonding to create robust, ordered assemblies. The directional nature of these bonds is crucial for achieving long-range order in the resulting nanostructures. researchgate.net

Role of π-π Stacking in Multidimensional Architectures

Alongside hydrogen bonding, π-π stacking interactions are a significant force in the formation of multidimensional architectures from this compound. The extended π-conjugated system, encompassing the central benzene (B151609) ring, ethynyl (B1212043) linkers, and peripheral pyridine rings, provides ample opportunity for these stabilizing interactions.

Influence of Molecular Conformation and Symmetry on Packing

The conformation and symmetry of this compound are critical determinants of its packing in the solid state. The molecule possesses a C₃ᵥ symmetry, with the three pyridylethynyl arms arranged at approximately 120-degree angles to each other in the molecular plane, stemming from the rigid benzene core. However, rotation around the single bonds can lead to different conformers.

Surface-Confined Self-Assembly and 2D Crystallization at Interfaces

The self-assembly of this compound is not limited to bulk materials but can also be precisely controlled on solid surfaces, leading to the formation of two-dimensional (2D) crystals. This surface-confined self-assembly is of great interest for the bottom-up fabrication of nanostructured materials with potential applications in electronics and catalysis.

Scanning Tunneling Microscopy (STM) Investigations of Molecular Adlayers

Scanning Tunneling Microscopy (STM) has proven to be an invaluable tool for visualizing and understanding the self-assembly of this compound and related molecules at the solid-liquid or solid-vacuum interface. STM allows for real-space imaging of the molecular adlayers with sub-molecular resolution, providing direct insight into the packing arrangements and the role of intermolecular and molecule-substrate interactions.

Studies on analogous systems, such as 1,3,5-benzene-tricarboxylic acid (TMA) on Au(111), have revealed the formation of various ordered supramolecular adlayers depending on the electrode potential. core.ac.uk These studies demonstrate the ability to control the 2D crystallization process by external stimuli. STM investigations have been instrumental in elucidating the intricate details of these surface-confined nanostructures.

Concentration-Dependent Supramolecular Packing (e.g., densely packed monolayers, porous networks)

The concentration of the molecular solution from which the adlayer is formed is a critical parameter that can significantly influence the resulting supramolecular packing. At different concentrations, this compound can form distinct 2D structures, such as densely packed monolayers or porous, open-network architectures.

A study on 1,3,5-tris(pyridin-3-ylethynyl)benzene (B13738649) at the solid/liquid interface revealed concentration-dependent self-assembly. researchgate.net At low concentrations, a porous network is formed, while at higher concentrations, a more densely packed structure is observed. researchgate.net This transition is attributed to the interplay between molecule-substrate and intermolecular interactions, which can be modulated by the surface coverage. This ability to tune the 2D architecture by simply varying the concentration offers a straightforward method for fabricating different nanostructured surfaces.

Co-crystallization with Complementary Molecular Building Blocks (e.g., Halogen Bond Donors)

The nitrogen atoms on the peripheral pyridine rings of TPEB and its analogues act as effective halogen bond acceptors, enabling the directed assembly of co-crystals with complementary halogen bond donor molecules. Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the lone pair of electrons on a pyridyl nitrogen.

In a notable example of supramolecular synthesis, the co-crystallization of a closely related analogue, 1,3,5-tris(4-pyridylethenyl)benzene (TPyEB), with the linear ditopic halogen bond donor 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB) was investigated. nih.gov Perfluorinated iodobenzenes are considered ideal halogen bond donors because the electron-withdrawing fluorine atoms enhance the electrophilic character of the iodine atoms. nih.gov The self-assembly of TPyEB and 1,4-DITFB resulted in a co-crystal with a 2:1 molar ratio. nih.gov Structural analysis revealed that only one of the three available pyridyl groups on the TPyEB molecule participates in a halogen bond with an iodine atom of 1,4-DITFB, leading to the formation of discrete trimeric adducts rather than an extended network. nih.gov

Table 1: Co-crystallization of TPyEB with a Halogen Bond Donor

| Building Blocks | Interaction Type | Resulting Structure | Key Finding | Reference |

|---|---|---|---|---|

| 1,3,5-tris(4-pyridylethenyl)benzene (TPyEB) & 1,4-diiodotetrafluorobenzene (1,4-DITFB) | Halogen Bonding (N···I) | Trimeric Adducts (2:1 ratio) | Only one of the three pyridyl groups per TPyEB molecule engages in halogen bonding. | nih.gov |

Solvent Effects on 2D Supramolecular Networks

The choice of solvent can profoundly influence the self-assembly of molecules at the liquid-solid interface, a phenomenon known as solvent-induced polymorphism. The solvent is not merely a medium but can actively participate in or mediate the intermolecular interactions that dictate the final structure of the 2D network.

Studies on analogous C3-symmetric molecules, such as 1,3,5-benzenetribenzoic acid (BTB), have demonstrated this effect. When BTB self-assembles on a graphite (B72142) surface, the resulting 2D supramolecular network can be controlled by the choice of solvent. nih.gov As observed by scanning tunneling microscopy (STM), using different fatty acid solvents leads to two distinct hydrogen-bonded network polymorphs. One is a hexagonal "chicken-wire" structure with large, circular cavities approximately 2.8 nm in diameter, while the other is a denser, oblique structure with a different hydrogen-bonding pattern. nih.gov The specific structure can be deliberately selected by the identity of the solvent used during the self-assembly process. nih.gov This highlights how solvent-molecule interactions at the interface can direct the system towards a specific thermodynamic or kinetic product, effectively controlling the nanoscale architecture.

Table 2: Example of Solvent-Induced Polymorphism in a Related System

| Molecule | Substrate | Solvent System | Observed 2D Network Polymorphs | Reference |

|---|---|---|---|---|

| 1,3,5-Benzenetribenzoic Acid (BTB) | Graphite (0001) | Fatty Acid 'A' | Hexagonal "chicken-wire" network with ~2.8 nm cavities | nih.gov |

| Fatty Acid 'B' | Oblique unit cell network |

Host-Guest Chemistry and Molecular Recognition

The defined structure and electronic properties of TPEB allow it to participate in sophisticated host-guest systems, where it can act as a guest molecule to recognize and modulate the structure of larger host molecules.

Regulation of Porphyrin Derivatives by this compound as a Guest

The ability of TPEB to act as a molecular guest has been effectively demonstrated in the regulation of porphyrin derivative assemblies on surfaces. In a study utilizing scanning tunneling microscopy (STM), the co-assembly of TPEB with a host porphyrin, 5,15-di(4-carboxyphenyl)porphyrin (H₂DCPp), was investigated at the liquid-graphite interface. acs.orgnih.govfigshare.com

The H₂DCPp molecules first self-assemble on the highly oriented pyrolytic graphite (HOPG) surface, forming a long-range ordered structure. acs.orgnih.gov Upon introduction, the TPEB molecules act as guests, successfully co-assembling with and regulating the host porphyrin network. acs.orgnih.govfigshare.com The pyridyl groups of TPEB can form hydrogen bonds with the carboxylic acid groups of the H₂DCPp host, guiding the formation of a specific, well-organized co-assembly. Density functional theory (DFT) calculations have further elucidated the detailed behavior of these assembly characteristics, confirming the role of TPEB in modulating the supramolecular structure of the porphyrin host. acs.orgfigshare.com This controlled regulation is crucial for the development of functional nanodevices and systems for applications such as solar cells. acs.orgnih.govfigshare.com

Table 3: Host-Guest System of TPEB and Porphyrin Derivative

| Host Molecule | Guest Molecule | Substrate | Key Interaction | Outcome | Reference |

|---|---|---|---|---|---|

| 5,15-di(4-carboxyphenyl)porphyrin (H₂DCPp) | This compound (TPEB) | Highly Oriented Pyrolytic Graphite (HOPG) | Hydrogen bonding between porphyrin's carboxyl groups and TPEB's pyridyl groups | Successful regulation and modulation of the host porphyrin's self-assembled structure | acs.orgnih.govfigshare.com |

Coordination Chemistry and Reticular Framework Materials Design

1,3,5-Tris(pyridin-4-ylethynyl)benzene as a Ligand in Coordination Complexes

The defining feature of this compound as a ligand is the presence of three pyridyl nitrogen atoms, which act as Lewis basic sites, readily donating their lone pair of electrons to coordinate with metal ions. This tridentate nature allows it to form stable complexes with a wide range of transition metals.

Coordination Modes of Pyridyl Nitrogen Atoms with Metal Ions

The nitrogen atoms within the pyridine (B92270) rings are the primary coordination sites in this compound. researchgate.net These nitrogen atoms act as Lewis bases, enabling the ligand to bind to metal centers. The specific coordination mode can vary depending on the metal ion and the reaction conditions. For instance, in copper(I)-based frameworks, the nitrogen atoms of the pyridine moieties coordinate to the Cu(I) ion. researchgate.net This interaction can lead to the formation of various coordination geometries around the metal center. The tridentate nature of the ligand allows it to bridge multiple metal centers, which is a key factor in the formation of extended network structures. The reaction of a trisimidazolium salt derived from benzene (B151609) with different metal precursors has been shown to result in varying coordination modes, highlighting the influence of the metal on the final structure. rsc.org

Formation of Discrete Metal-Organic Complexes and Clusters

The coordination of this compound with metal ions can lead to the formation of discrete, well-defined metal-organic complexes and clusters. These are distinct from the extended, infinite structures of MOFs. For example, the interaction of this ligand with copper(I) perchlorate (B79767) can produce discrete complexes. researchgate.net The stoichiometry of the reactants can influence the final product, leading to different complex formations. researchgate.net These discrete structures are held together by the coordination bonds between the pyridyl nitrogen atoms and the metal ions.

Metal-Organic Frameworks (MOFs) Derived from this compound

The predictable coordination behavior and rigid, trigonal geometry of this compound make it an excellent candidate for the rational design of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed by linking metal ions or clusters with organic ligands.

Rational Design and Synthesis of Porous MOF Structures

The "node and spacer" approach is a fundamental strategy in the rational design of MOFs, where the metal ions or clusters act as nodes and the organic ligands serve as spacers. illinois.edu this compound, with its three-connecting points, functions as a trigonal node, facilitating the formation of extended, porous networks. The design of MOFs with specific properties, such as pore size and functionality, can be achieved by carefully selecting the metal component and the organic linker. illinois.edu The synthesis of MOFs often involves combining the metal salt and the organic ligand in a suitable solvent under specific temperature conditions. mdpi.comumt.edu.my

Solvothermal synthesis is a widely employed method for the preparation of MOFs. mdpi.comumt.edu.my This technique involves heating a mixture of the metal salt and the organic linker in a sealed vessel at temperatures above the boiling point of the solvent. mdpi.com The choice of solvent is critical as its properties, such as polarity, can influence the reaction mechanism and the final structure of the MOF. mdpi.comsetu.ie For instance, the solvothermal reaction of copper(I) perchlorate with this compound at elevated temperatures has been used to produce copper(I)-based frameworks. researchgate.net Similarly, other MOFs have been successfully synthesized using solvothermal methods with different metal salts and organic linkers, demonstrating the versatility of this approach. umt.edu.mynih.gov

| Property | Description |

| Chemical Formula | C₂₇H₁₅N₃ |

| Molecular Weight | 381.43 g/mol |

| Appearance | Solid |

| Key Structural Features | Central benzene core, three pyridin-4-ylethynyl arms, C₃ᵥ symmetry |

| Primary Application in this Context | Tridentate ligand for coordination chemistry and MOF synthesis |

Post-Synthetic Modification of MOF Nodes

Post-synthetic modification (PSM) is a powerful technique used to alter the chemical or physical properties of a metal-organic framework after its initial synthesis. researchgate.net This process allows for the introduction of new functionalities into the MOF that might not be achievable through direct synthesis from a pre-functionalized ligand. researchgate.net The modification typically involves chemical transformation of pendant functional groups located on the organic linkers or metal nodes that form the framework's pores and surfaces. researchgate.net

While the principles of PSM are broadly applicable to a wide range of MOFs, including the functionalization of amine-containing linkers in copper-based MOFs, specific documented examples of post-synthetic modification on the nodes of MOFs constructed from this compound are not extensively detailed in the reviewed literature. mountainscholar.org The technique, however, represents a viable pathway for tuning the properties of such frameworks, should appropriate reactive handles be incorporated into the ligand or metal cluster.

Structural Diversity and Topological Characteristics of this compound-Based MOFs (e.g., 3D frameworks)

The tritopic nature of this compound allows it to connect with multiple metal centers, leading to the formation of structurally diverse and complex MOFs, often resulting in three-dimensional (3D) networks. The final topology of the framework is highly dependent on the coordination geometry of the metal ion and the reaction conditions.

For instance, when this ligand, referred to as LN3, reacts with Fe(II) and dicyanometallate complexes like [Ag(CN)₂]⁻ or [Au(CN)₂]⁻, it forms robust 3D Hofmann-type frameworks. nih.gov In these structures, the Fe(II) centers are axially coordinated by the pyridine units of the LN3 ligand, creating a pillared-layer structure with significant porosity. nih.gov Similarly, reactions with different metal salts and auxiliary ligands can produce frameworks with varied topologies, such as non-interpenetrating networks based on (6, 3) nets or interpenetrated frameworks with 4.8(2) topology, as seen with analogous tripodal imidazolyl ligands. nih.gov The use of co-ligands, such as polycarboxylates, alongside similar tri-pyridyl triazine ligands has been shown to generate amazing 3D networks with cylindrical channels as well as unusual frameworks constructed from pillared layers. rsc.org

Pore Engineering and Control of Framework Porosity

Pore engineering in MOFs involves the deliberate design and modification of pore size, shape, and chemical environment. With this compound, the inherent rigidity and defined length of the ligand provide a foundational level of control over the potential pore dimensions.

Further control over porosity can be achieved by several means. The selection of the metal center and its preferred coordination geometry directly influences the network's connectivity and, consequently, the framework's openness. nih.gov The use of auxiliary ligands or co-ligands of different sizes and shapes can modulate the spacing between the primary ligands, effectively tuning the pore size. rsc.orgrsc.org Additionally, the phenomenon of interpenetration, where multiple independent frameworks grow through one another, can significantly reduce the accessible pore volume. Control over interpenetration can sometimes be managed by adjusting synthesis conditions such as solvent, temperature, or the concentration of reactants. rsc.org For example, studies on similar systems have shown that the choice of solvent can lead to either a rigid, non-interpenetrated 3D framework or a flexible, 3-fold interpenetrated one, each with distinct sorption properties. rsc.org

Coordination Polymers Incorporating this compound

Beyond highly crystalline MOFs, this compound is a key component in a range of coordination polymers, from discrete one-dimensional chains to extended three-dimensional networks, whose properties are dictated by the interplay between the ligand and the chosen metal center.

Spin-Crossover (SCO) Hofmann-Type 3D Coordination Polymers

A significant application of this compound is in the construction of switchable materials, particularly spin-crossover (SCO) coordination polymers. nih.gov Hofmann-type frameworks are a classic example, traditionally built with linear pyridine-like ligands. nih.govmdpi.com The use of the tritopic this compound ligand (LN3) has enabled the synthesis of a new series of Hofmann-type 3D coordination polymers with the general formula {Fe(LN3)[M(CN)₂]₂}·(Guest), where M can be Ag(I) or Au(I). nih.gov

These materials exhibit thermo- and photo-induced SCO behavior, meaning the spin state of the Fe(II) centers can be switched between low-spin (LS) and high-spin (HS) by changes in temperature or by light irradiation. nih.govnih.gov This switching is accompanied by a change in physical properties like color and magnetic moment. The specific characteristics of the SCO, such as the transition temperature and the presence of hysteresis, are influenced by the choice of the dicyanometallate and the guest molecules included within the framework's pores. nih.gov

One-Dimensional and Two-Dimensional Coordination Network Formation

While this compound is predisposed to forming 3D networks due to its three-fold symmetry, the formation of lower-dimensional structures like 1D chains and 2D layers is also possible. The final dimensionality is often a result of the specific metal-to-ligand ratio and the coordination preferences of the metal ion.

For example, reacting the ligand with [Cu(MeCN)₄(ClO₄)] under different stoichiometric ratios yielded two distinct copper(I)-based frameworks. researchgate.net One of these, {[Cu(L)₂(ClO₄)]·CH₃CN}, involves the ligand coordinating to the copper center, while the other, {[Cu(L)(ClO₄)]·2CH₃CN}, suggests a different connectivity that could lead to varied dimensionalities. researchgate.net In related systems using other tripodal ligands, it has been observed that while three-coordinated planar metal atoms like Ag(I) tend to connect with all three donor sites of the ligand to form 2D or 3D nets, six-coordinated octahedral metal atoms may only link to two of the three donor sites, leaving one uncoordinated and potentially leading to lower-dimensional or different network topologies. nih.gov

Impact of Different Metal Centers on Framework Assembly and Properties

The choice of the metal center is a critical factor that profoundly influences the structure, dimensionality, and functional properties of the resulting coordination framework. The inherent characteristics of the metal ion—such as its size, charge, and preferred coordination geometry—dictate how it will interact with the pyridine nitrogen donors of the this compound ligand.

Fe(II): Iron(II) is central to the formation of the previously mentioned 3D Hofmann-type polymers. nih.gov In an octahedral FeN₆ environment, it acts as the spin-crossover center, with its spin state being sensitive to the coordination environment provided by the ligand and the cyanometallate bridges. nih.govmdpi.com

Ag(I) and Au(I): These d¹⁰ metal ions typically adopt linear coordination geometries, forming the [M(CN)₂]⁻ linkers in the Hofmann-type SCO polymers. nih.gov In other frameworks, Ag(I) has shown a tendency to adopt a three-coordinated planar geometry, which satisfies the C₃ symmetry of tripodal ligands and promotes the formation of 2D layers. nih.gov

Cu(I): Copper(I) has been used to synthesize frameworks with this compound, resulting in structures where the charge on the Cu(I) ion is stabilized by the extensive π-conjugated system of the ligand. researchgate.net The reaction stoichiometry was shown to be a key variable, leading to different framework compositions. researchgate.net

Co(II): Cobalt(II) is another metal ion frequently used in constructing MOFs. In systems with analogous tri-pyridyl ligands, Co(II) has been shown to form robust 3D frameworks with various polycarboxylate co-ligands, demonstrating its utility in building complex, porous structures. rsc.org

V(III): There is limited specific information in the reviewed literature regarding the use of Vanadium(III) in coordination polymers with this compound.

The following table summarizes the coordination behavior of different metal centers with this compound and similar ligands.

| Metal Center | Typical Coordination | Resulting Framework/Polymer Type | Key Properties/Features | Citations |

| Fe(II) | Octahedral | 3D Hofmann-type Coordination Polymer | Spin-Crossover (SCO) activity | nih.gov |

| Ag(I) | Linear (in [Ag(CN)₂]⁻) or Trigonal Planar | Component of Hofmann-type polymers; 2D layers | Forms bridging units; promotes 2D networks | nih.govnih.gov |

| Au(I) | Linear (in [Au(CN)₂]⁻) | Component of Hofmann-type polymers | Forms stable linear bridging units | nih.gov |

| Cu(I) | Tetrahedral (common) | 3D Frameworks | Stoichiometry-dependent structures | researchgate.net |

| Co(II) | Octahedral | 3D MOFs (with co-ligands) | Forms robust porous frameworks | rsc.org |

Covalent Organic Frameworks Cofs Utilizing 1,3,5 Tris Pyridin 4 Ylethynyl Benzene

Design Principles for 1,3,5-Tris(pyridin-4-ylethynyl)benzene in COF Synthesis

The utility of this compound as a monomer in COF synthesis is guided by several key design principles rooted in its molecular structure:

Symmetry and Geometry: The molecule possesses a C3-symmetric, trigonal planar geometry. This high degree of symmetry is a fundamental prerequisite in reticular chemistry, as it allows for the predictable and orderly propagation of a network structure in two or three dimensions, leading to crystalline materials rather than amorphous polymers.

Rigidity: The central benzene (B151609) core and the rigid ethynyl (B1212043) (alkyne) linkers ensure that the monomer does not have significant conformational freedom. This rigidity helps maintain the intended geometry throughout the polymerization process, which is essential for the formation of a well-defined and permanent porous framework.

Reactive Termini: The molecule features three terminal alkyne groups. These groups are highly versatile and can participate in a variety of carbon-carbon bond-forming reactions, such as Sonogashira and Glaser (or Hay) oxidative coupling, to create robust and stable ethynylene or diacetylene linkages within the COF structure. researchgate.netnih.gov

Functional Moieties: The presence of three pyridine (B92270) rings is a critical feature. The nitrogen atoms in these rings can act as Lewis basic sites, which can be used for post-synthetic modification, catalysis, or to introduce specific functionalities and interactions within the COF pores, such as enhancing the adsorption of specific molecules like CO2. mdpi.com The insertion of ethynyl linkers between the pyridine and central benzene rings modulates the electronic properties and enhances π-conjugation compared to its parent compound, 1,3,5-Tri(pyridin-4-yl)benzene.

These principles make this compound a powerful building block for creating functional COFs with tailored properties for applications in gas storage, separation, and catalysis.

Vinylene-Linked Covalent Organic Frameworks

Vinylene-linked (C=C) COFs are a subclass of materials prized for their high chemical stability and extensive π-conjugation, which imparts useful electronic and photophysical properties. acs.orgnih.gov The most common method for synthesizing vinylene-linked COFs is the Knoevenagel condensation, which typically involves the reaction between monomers bearing methyl groups and others bearing aldehyde functionalities. nih.govresearchgate.net

While this compound does not possess the typical functional groups for direct Knoevenagel condensation, the strategic inclusion of pyridine moieties in COF monomers is a subject of active research. Studies have shown that pyridine-containing monomers can facilitate Knoevenagel-type reactions. For instance, the condensation between a monomer with pyridylmethyl groups and an aldehyde can be promoted by a pyridine-self-catalyzed mechanism. acs.orgchemrxiv.orgresearchgate.net

For a monomer like this compound to be used in a vinylene-linked COF, it would conceptually require either:

Functional group transformation: Chemical modification of the terminal alkynes into reactive methyl or methylene (B1212753) groups susceptible to Knoevenagel condensation.

Use of an analogous monomer: Employing a similarly C3-symmetric core but with the appropriate functional groups from the outset, for example, 1,3,5-tris(4-(2,6-dimethylpyridyl))benzene, which could then react with a trialdehyde.

Research has demonstrated the successful synthesis of vinylene-linked COFs from pyridine-containing building blocks, such as 2,4,6-trimethylpyridine, which undergo condensation at their multiple methyl groups. nih.gov These frameworks exhibit high crystallinity and significant surface areas, underscoring the potential of pyridine-based building blocks in creating stable and functional vinylene-linked materials. nih.govresearchgate.net

Hexatopic Monomers for Heteroporous COF Architectures

The complexity and functionality of COFs can be significantly enhanced by moving from simple tritopic (three-connecting) or tetratopic (four-connecting) monomers to those with higher connectivity, such as hexatopic (six-connecting) linkers. The use of hexatopic building blocks allows for the construction of COFs with novel topologies and, notably, heteroporous architectures—frameworks containing pores of multiple distinct sizes. researchgate.netnih.govacs.org

A successful strategy for creating such materials involves designing a D3h-symmetric hexatopic monomer. nih.govacs.org For example, a monomer was prepared by attaching three 2,6-dimethylpyridine (B142122) moieties to the meta-positions of a central phenyl ring. This hexatopic monomer was then condensed with linear dialdehydes. The reaction occurs at all six pyridylmethyl carbons, resulting in a vinylene-linked COF with a dual-pore structure, as confirmed by powder X-ray diffraction and nitrogen sorption analyses. researchgate.netnih.gov

While this compound is a tritopic linker, its core structure is an ideal platform for the rational design of a hexatopic monomer. By further functionalizing each of the three pyridyl rings, it is conceptually straightforward to create a derivative with six reactive sites, enabling the construction of more complex and potentially heteroporous frameworks. The table below summarizes the properties of a representative heteroporous COF constructed from a hexatopic monomer.

Table 1: Properties of a Heteroporous Vinylene-Linked COF

| Property | Value |

| Monomers | Hexatopic 1,3,5-tris(2,6-dimethylpyridin-4-yl)benzene, Ditopic dialdehyde |

| Topology | Dual-pore structure |

| Surface Area (BET) | Up to ~1500 m²/g |

| Pore Sizes | Two distinct pore sizes observed (e.g., ~1.5 nm and ~2.5 nm) |

| Linkage | Vinylene (C=C) |

| Key Feature | The presence of both micropores and mesopores within a single crystalline framework. |

Data synthesized from findings reported in studies on heteroporous COFs. researchgate.netnih.gov

This approach demonstrates that by increasing the connectivity of the building block, it is possible to create intricate and highly functional COF architectures with tailored porosity. researchgate.net

Linkage Strategies for Enhanced Chemical Stability and π-Electron Delocalization

The choice of linkage chemistry is paramount in determining the final properties of a COF, particularly its chemical stability and the extent of π-electron delocalization. While many COFs are made with reversible imine bonds, which aids crystallinity but can compromise stability, the terminal alkyne groups of this compound are ideal for forming irreversible and robust carbon-carbon bonds. frontiersin.orgresearchgate.netnih.gov

Two primary linkage strategies are applicable:

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the terminal alkynes of this compound with an aryl halide co-monomer (e.g., a di- or tri-halogenated benzene). researchgate.netnih.gov This creates a highly stable framework linked by phenylene-ethynylene bonds. The resulting structure possesses a fully conjugated backbone, facilitating extensive π-electron delocalization across the 2D sheets.

Oxidative (Glaser-Hay) Coupling: This reaction, typically catalyzed by a copper(I) salt in the presence of an oxidant like oxygen, couples the terminal alkynes of the monomer with each other. nih.govresearchgate.netyoutube.com This forms a diacetylene (butadiyne) linkage (–C≡C–C≡C–) between the monomer units. Diacetylene-linked COFs are also highly stable and possess a continuous π-conjugated network, making them promising for electronic and optoelectronic applications. researchgate.net

The formation of these strong, irreversible covalent bonds results in COFs with superior thermal and chemical stability compared to those with dynamic imine linkages. frontiersin.orgmagtech.com.cn This robustness allows them to be used in harsh chemical environments. Furthermore, the uninterrupted network of sp² (benzene, pyridine) and sp (alkyne) hybridized carbon atoms creates a delocalized π-electron system, which can lead to desirable properties like charge carrier mobility and solid-state luminescence. nih.gov

Table 2: Comparison of Linkage Strategies in COF Synthesis

| Linkage Type | Reaction | Stability | π-Electron Delocalization | Crystallinity |

| Ethynylene | Sonogashira Coupling | High | Excellent | High |

| Diacetylene | Oxidative Coupling | High | Excellent | High |

| Imine | Schiff Base Condensation | Moderate (Reversible) | Moderate | Very High (error correction) |

| Vinylene | Knoevenagel Condensation | High | Excellent | High |

This table provides a generalized comparison based on established COF chemistry. frontiersin.orgresearchgate.netnih.gov

Advanced Applications in Functional Materials Research

Catalytic Applications of 1,3,5-Tris(pyridin-4-ylethynyl)benzene-Derived Materials

The nitrogen-rich pyridyl groups and the extended π-conjugated system of this compound make it an attractive ligand for the development of novel catalytic materials.

Heterogeneous Catalysis within MOF Scaffolds (e.g., Suzuki Coupling)

Metal-organic frameworks (MOFs) serve as excellent platforms for heterogeneous catalysis due to their high surface area and tunable structures. The pyridyl nitrogen atoms in this compound can act as coordination sites for catalytically active metal centers, such as palladium. While the direct application of MOFs based on this specific ligand in Suzuki coupling reactions is not extensively documented, studies on other palladium-containing MOFs demonstrate the principle. For instance, the catalytic activity of such materials is influenced by the steric and electronic properties of the ligands. Engineering the linker, for example by introducing methyl groups on bipyridine-based ligands in a MOF, has been shown to significantly enhance catalytic activity in Suzuki-Miyaura cross-coupling reactions. This suggests that the specific geometry and electronic nature of this compound could impart unique catalytic properties to a Pd-functionalized MOF, a hypothesis that warrants further investigation.

Photocatalysis in COF Systems

Covalent organic frameworks (COFs), with their ordered porous structures and tunable optoelectronic properties, are promising candidates for photocatalysis. The extended π-conjugation of this compound suggests its potential utility in constructing photoactive COFs. Research on analogous COFs, for example, those synthesized from 1,3,5-tris(4-formylphenyl)benzene, has shown activity in photocatalytic hydrogen evolution. A two-dimensional COF derived from this similar building block demonstrated a hydrogen production rate of 2.9 μmol/h ossila.com. The incorporation of this compound into COF structures could lead to materials with tailored band gaps and efficient charge separation, which are crucial for photocatalytic processes like CO2 reduction or hydrogen production. However, specific studies on COFs derived from this compound for photocatalysis are yet to be reported.

Investigation of Catalytic Efficiency and Selectivity Enhancement

The efficiency and selectivity of catalysts are critical for their practical application. In MOF- and COF-based catalysts, these parameters are intrinsically linked to the structure of the organic linkers. The rigid and well-defined structure of this compound can create specific active sites and confined pore environments within a framework. This can lead to enhanced selectivity by controlling the access of substrates to the catalytic centers. For instance, in bifunctional heterometallic MOFs, the synergy between open metal sites and basic sites on the ligands can lead to high activity and selectivity in tandem reactions mdpi.com. While direct experimental evidence for this compound-derived materials is lacking, the principles of catalyst design suggest that its incorporation could be a promising strategy for developing highly efficient and selective catalysts.

Gas Adsorption and Separation Technologies

The porous nature of materials constructed from this compound, combined with the presence of nitrogen atoms that can act as binding sites, makes them attractive for gas adsorption and separation applications.

Carbon Dioxide (CO2) Capture and Storage

The capture of carbon dioxide is a critical area of research to mitigate climate change. Porous materials with high CO2 uptake capacity and selectivity are highly sought after. The nitrogen atoms in the pyridyl rings of this compound can enhance the affinity of the resulting materials for CO2 through dipole-quadrupole interactions.

Studies on analogous materials have shown promising results for CO2 capture. For example, a nickel-based MOF constructed with the similar ligand 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine demonstrated selective adsorption of CO2 rsc.org. Another study on MOFs synthesized from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) also reported significant CO2 adsorption capacities, with a copper-based TIBM-MOF showing an uptake of 3.60 mmol/g at 1 bar and 298 K mdpi.com. Furthermore, a COF based on 1,3,5-tris(4-formylphenyl)benzene exhibited a CO2 adsorption of 7.8 wt% at 273 K and 1 bar ossila.com. These findings suggest that MOFs and COFs derived from this compound could also exhibit significant CO2 uptake.

CO2 Adsorption in Analogous Porous Materials

| Material | CO2 Uptake | Conditions |

|---|---|---|

| TIBM-Cu MOF | 3.60 mmol/g | 298 K, 1 bar |

| TIBM-Al MOF | 2.1 mmol/g | 298 K, 1 bar |

| TIBM-Cr MOF | 1.6 mmol/g | 298 K, 1 bar |

| Benzothiazole COF | 7.8 wt% | 273 K, 1 bar |

Hydrogen (H2) Storage Capabilities

The development of safe and efficient hydrogen storage materials is crucial for a hydrogen-based economy. Porous materials like MOFs can store hydrogen through physisorption. The high surface area and tailored pore sizes of MOFs are advantageous for this application. While there is no specific data on hydrogen storage for materials synthesized from this compound, research on other MOFs provides insights into the potential. For instance, the well-studied MOF-5 has a hydrogen storage capacity of 1.46 wt.% mdpi.com. Post-synthetic exchange of metal ions in MOF-5 has been shown to slightly increase this capacity to 1.53 wt.% for Ni- and Co-exchanged variants mdpi.com. Another example is a zinc-based MOF featuring a 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine linker, which demonstrated a hydrogen uptake of 7.6 mmol/g at 77 K mdpi.com. These results indicate that MOFs constructed with this compound could be viable candidates for hydrogen storage, although experimental validation is required.

Hydrogen Storage in Selected MOFs

| Material | H2 Uptake | Conditions |

|---|---|---|

| MOF-5 | 1.46 wt.% | Not specified |

| Ni-MOF-5 | 1.53 wt.% | Not specified |

| Co-MOF-5 | 1.53 wt.% | Not specified |

| Zinc-TCPT MOF | 7.6 mmol/g | 77 K |

Organic Electronic and Optoelectronic Devices

The conjugated π-system of this compound makes it an attractive candidate for applications in organic electronic and optoelectronic devices. Its star-shaped geometry can influence molecular packing and charge transport properties in thin films.

In the field of Organic Light-Emitting Diodes (OLEDs), star-shaped molecules are often utilized as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). These host materials need to have a high triplet energy to effectively confine the triplet excitons on the phosphorescent dopant, preventing energy loss. rsc.orgelsevierpure.com The rigid and planar structure of compounds like this compound can contribute to good thermal stability and amorphous film-forming properties, which are desirable for OLED fabrication. targetmol.com

Derivatives of 1,3,5-triazine, which share a similar star-shaped molecular structure, have been successfully employed as host materials in highly efficient PhOLEDs. For example, bipolar host materials based on 1,3,5-triazine derivatives have been shown to achieve balanced charge injection and transport, leading to excellent device performance. rsc.org In one study, a green PhOLED using a triazine-dibenzocarbazole based bipolar host material exhibited an excellent current efficiency of 75.9 cd/A and an external quantum efficiency (EQE) of 24.7%. elsevierpure.com Another triazine-based host in a yellow PhOLED achieved a remarkable current efficiency of 71.4 cd/A and an EQE of 25.4%. elsevierpure.com

Furthermore, OLEDs with an ultra-thin, undoped emissive layer of the green phosphorescent dopant Tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)3) have reached a peak EQE of approximately 24%. nih.gov In such devices, the surrounding organic layers, for which a derivative of this compound could be a candidate, play a crucial role in charge transport and injection.

Below is a table summarizing the performance of OLEDs using host materials with a similar star-shaped structure to this compound.

| Host Material Type | OLED Color | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |

|---|---|---|---|

| Triazine-dibenzocarbazole derivative (TRZ-DBC1) | Yellow | 71.4 | 25.4 |

| Triazine-dibenzocarbazole derivative (TRZ-DBC2) | Green | 75.9 | 24.7 |

| 1,3,5-triazine derivative in exciplex OLED | White | 4.5 | Not Reported |

The application of this compound in Organic Field-Effect Transistors (OFETs) is a nascent area of research. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. The molecular structure and packing of the material in the solid state are critical factors influencing this mobility.

While direct studies on the OFET performance of this compound are limited, research on other star-shaped organic molecules provides insights into its potential. For instance, Tris[4-(diethylamino)phenyl]amine (TDAPA), an organic molecular semiconductor with a star-shaped structure, has been investigated for its charge transport properties. researchgate.net An OFET fabricated with TDAPA exhibited p-type behavior with a charge carrier mobility of 5.14 × 10⁻⁴ cm²/Vs, a threshold voltage of 33.61 V, and an On/Off ratio of 2.19 × 10³. researchgate.net

The ordered self-assembly of this compound derivatives on surfaces, as observed through scanning tunneling microscopy, suggests that well-ordered thin films, which are crucial for efficient charge transport in OFETs, could be fabricated. researchgate.net The extended π-conjugation of the molecule could facilitate intermolecular charge hopping, a key process for charge transport in organic semiconductors. Further research into the thin-film morphology and charge transport characteristics of this compound is needed to fully evaluate its potential in OFET applications.

Development of Chemical Sensors and Analytical Tools through Metal Coordination

The pyridyl nitrogen atoms in this compound act as excellent coordination sites for metal ions, enabling the formation of coordination polymers and MOFs. researchgate.net When these materials incorporate a luminescent component, they are known as Luminescent Metal-Organic Frameworks (LMOFs) and can be used as highly sensitive and selective chemical sensors.

The sensing mechanism of LMOFs often relies on the change in their fluorescence intensity upon interaction with an analyte. This can occur through various mechanisms, including luminescence quenching or enhancement. For example, a LMOF constructed from a tetraphenylethene-based ligand has been shown to be an effective sensor for volatile organic compounds. researchgate.netnih.gov Another LMOF based on a tetraphenylpyrazine ligand demonstrated excellent luminescence-quenching efficiency for the detection of carcinoid biomarkers. nih.gov

The porous nature of these frameworks allows for the selective adsorption of analyte molecules, and the interaction between the analyte and the framework can trigger a change in the luminescent properties of the material. A LMOF based on a tetraphenylethene ligand exhibited a strong fluorescence that could be significantly suppressed by nitrobenzene and 2,4-dinitrotoluene vapors. researchgate.net Similarly, a nitrogen-rich tetraphenylethene-based LMOF was developed for the efficient detection of carcinogens, with a high fluorescence quenching efficiency of 96% and a low detection limit of 1.02 μM for aristolochic acid I. semanticscholar.org

The versatility of this compound as a ligand allows for the design of a wide range of LMOFs with tailored properties for specific sensing applications. By incorporating different metal ions and functional groups, it is possible to create sensors for a variety of analytes, including pollutants, explosives, and biological molecules. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT calculation data for 1,3,5-Tris(pyridin-4-ylethynyl)benzene is not detailed in the available literature, the application of DFT to its structural isomer, 1,3,5-tris(pyridin-3-ylethynyl)benzene (B13738649), provides insight into the likely conformational and electronic properties. For the 3-pyridyl isomer, DFT calculations were used to explore the different relative geometries arising from the rotation of the pyridyl rings, identifying conformers with C3h or Cs symmetry. These calculations help determine the probability of the molecule existing in various configurations, both in a vacuum and on a surface like graphene researchgate.net.

It is well-established that the introduction of ethynyl (B1212043) linkers between a central benzene (B151609) core and peripheral pyridine (B92270) rings significantly alters the electronic and photophysical properties of the molecule. This modification enhances the conjugated π-system, which is expected to influence the molecule's fluorescence and electrochemical activity . DFT is the standard theoretical tool for quantifying these effects, typically by calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to determine the electronic band gap.

Monte Carlo (MC) Simulations for Supramolecular Packing and Self-Assembly Prediction

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them suitable for studying complex systems with many interacting components, such as self-assembling molecules. However, current research literature does not specify the use of Monte Carlo simulations to predict the supramolecular packing and self-assembly of this compound. Experimental studies have successfully shown its self-assembly into complex coordination polymers, but predictive simulations via the MC method for this specific compound are not documented in the provided sources researchgate.net.

Molecular Dynamics Simulations for Dynamic Behavior and Conformation

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Similar to DFT and MC methods, specific MD simulation studies focused on this compound are not described in the available research. However, MD simulations have been employed for its structural isomer, 1,3,5-tris(pyridin-3-ylethynyl)benzene, to understand its conformational possibilities researchgate.net. Furthermore, MD simulations are widely used to investigate the self-assembly processes in analogous molecules. For instance, atomistic MD simulations have been used to study the supramolecular polymerization of benzene-1,3,5-tricarboxamide (B1221032) (BTA), revealing the free energy of dimerization and the cooperative nature of its self-assembly in solution. Such studies demonstrate the power of MD to elucidate the dynamic and thermodynamic aspects of how these types of molecules form larger, ordered structures.

Crystallographic Studies and Structure Determination (e.g., X-ray Diffraction, SHELX, PLATON)

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray diffraction. While a crystal structure for the isolated this compound (L2) molecule is not reported, its structure has been successfully determined by single-crystal X-ray diffraction when incorporated as a ligand in coordination polymers.

In a notable study, this compound was reacted with copper(I) iodide to produce coordination frameworks. The resulting structures were characterized by X-ray diffraction, revealing how the ligand organizes in the solid state. Two distinct coordination polymers were isolated and structurally characterized:

{[(Cu2I2)0.5(L2)]·C6H6}n : This compound forms a one-dimensional (1D) double-zigzag framework. These 1D chains further assemble into a two-dimensional (2D) supramolecular structure through π-π interactions and C-H···N hydrogen bonding.

These findings demonstrate that the C3-symmetric and rigid nature of this compound directs the formation of diverse and complex supramolecular architectures, with the final structure being dependent on the specific reaction conditions and the stoichiometry of the metal-ligand components.

Table of Crystallographic Data for this compound (L2) Coordination Polymers

| Compound | Formula | Crystal System | Space Group | Structural Motif | Key Interactions |

|---|---|---|---|---|---|

| {[(Cu2I2)0.5(L2)]·C6H6}n | C33H19.50CuIN1.50 | Not Specified | Not Specified | 1D double-zigzag framework | π-π interactions, C-H···N hydrogen bonding |

| {[(Cu2I2)(L2)]·C6H6}n | C33H21Cu2I2N3 | Not Specified | Not Specified | 3D coordination framework (2-fold interpenetrated) | Coordination bonds |

Structure Property Relationships and Comparative Analyses

Influence of Ligand Isomerism on Self-Assembly and Coordination Behavior

The positioning of the nitrogen atom within the pyridyl ring significantly influences the self-assembly and coordination behavior of tris(pyridylethynyl)benzene ligands. A comparative analysis of 1,3,5-tris(pyridin-4-ylethynyl)benzene (4-TPEB) and its isomer, 1,3,5-tris(pyridin-3-ylethynyl)benzene (B13738649) (3-TPEB), reveals distinct differences in their supramolecular architectures.

The C₃ symmetry of 4-TPEB, with its outwardly pointing nitrogen atoms, predisposes it to form predictable, ordered networks. This symmetrical arrangement facilitates the formation of well-defined metal-organic frameworks (MOFs) and coordination polymers where the ligand acts as a rigid, tridentate node. The nitrogen atoms serve as Lewis basic coordination sites, readily interacting with metal centers.

In contrast, 1,3,5-tris(pyridin-3-ylethynyl)benzene (3-TPEB) possesses a different geometry due to the meta-positioning of the nitrogen atoms. researchgate.net This isomeric form can adopt various conformations, including C₃h and Cₛ symmetries when planar, and even out-of-plane orientations of the pyridyl rings. researchgate.net This conformational flexibility leads to more complex and sometimes concentration-dependent self-assembly on surfaces, as observed in scanning tunneling microscopy (STM) studies. researchgate.net The less direct orientation of the nitrogen lone pairs in 3-TPEB can result in different coordination motifs compared to the more linear coordination favored by 4-TPEB.

Comparison with Structurally Related Benzene-Ethynyl Derivatives

To fully appreciate the unique characteristics of this compound, a comparison with structurally similar molecules is essential. These comparisons highlight the critical roles of the pyridyl nitrogen atoms and the substitution pattern of the central benzene (B151609) ring.

Impact of Pyridyl Nitrogen Atoms versus Phenyl Rings on Coordination Chemistry and Electronic Characteristics

The most direct comparison can be made with 1,3,5-tris(phenylethynyl)benzene, a derivative that lacks the pyridyl nitrogen atoms. The presence of these nitrogen atoms in 4-TPEB introduces several key differences:

Coordination Chemistry: The nitrogen atoms in the pyridine (B92270) rings of 4-TPEB act as effective coordination sites for metal ions, enabling the formation of a wide array of coordination complexes and polymers. This coordinating ability is absent in 1,3,5-tris(phenylethynyl)benzene, limiting its utility in the construction of such metal-based assemblies.

Electronic Properties: The nitrogen atoms are electron-withdrawing, which influences the electronic landscape of the molecule. This results in enhanced fluorescence and electrochemical activity in 4-TPEB compared to its phenyl-substituted counterpart. The pyridyl groups can lower the energy of the frontier orbitals, impacting the molecule's light-absorbing and emitting properties. researchgate.net

Intermolecular Interactions: The nitrogen atoms can participate in hydrogen bonding, a non-covalent interaction that further directs the self-assembly process and contributes to the stability of the resulting supramolecular structures.

| Feature | This compound | 1,3,5-Tris(phenylethynyl)benzene |

| Coordination Sites | Pyridyl Nitrogen Atoms | None |

| Coordination Ability | High | Low |

| Electronic Nature | Enhanced fluorescence and electrochemical activity | Standard fluorescence |

| Key Interactions | Metal Coordination, Hydrogen Bonding, π-π Stacking | π-π Stacking |

Effects of Different Substitution Patterns on Supramolecular Interactions

In contrast, a linear derivative like 1,4-bis(pyridin-4-ylethynyl)benzene, with a 1,4-substitution pattern, will self-assemble into one-dimensional chains or linear polymers. researchgate.net The change in the substitution pattern from trigonal to linear fundamentally alters the directionality of the intermolecular interactions and, consequently, the dimensionality of the resulting supramolecular architecture. Theoretical studies have also shown that the ethynyl (B1212043) substituent itself enhances the π-π stacking affinity of the benzene ring compared to unsubstituted benzene. nih.gov

Rationalizing Supramolecular Synthons and Structural Landscapes in 2D Crystallization

The predictable formation of extended, ordered structures from molecular building blocks relies on the concept of supramolecular synthons. These are robust and reliable intermolecular interactions that guide the self-assembly process. In the context of the 2D crystallization of this compound, several key synthons play a crucial role.

The primary supramolecular synthon for 4-TPEB is the coordination bond between the pyridyl nitrogen atoms and a metal center. This interaction is highly directional and provides the strong, organizing force for the formation of metal-organic frameworks.

In the absence of metal ions, weaker non-covalent interactions govern the self-assembly. For 4-TPEB, these include:

Hydrogen Bonding: The pyridyl nitrogen can act as a hydrogen bond acceptor, interacting with suitable donor molecules or even with C-H bonds from neighboring molecules.

π-π Stacking: The extended aromatic system of the benzene core and the pyridyl rings promotes π-π stacking interactions, which contribute to the stability of the layered 2D structures. The ethynyl linkers also play a role in modulating this stacking behavior. nih.gov

Halogen Bonding: In co-crystals, halogen bonds can be a significant directing force, as seen in structures formed with 1,4-bis(iodoethynyl)benzene. rsc.org

The interplay of these interactions creates a complex "structural landscape" of possible crystalline forms. The final observed structure is often dependent on factors such as the solvent, the concentration of the molecule, and the nature of the substrate. researchgate.netresearchgate.net For instance, at low concentrations, 4-TPEB may form a more open, porous network, while at higher concentrations, a more densely packed structure might be favored. researchgate.net The ability to understand and control these supramolecular synthons is key to the rational design of functional materials with desired topologies and properties.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies for Derivatives and Analogs

The primary route to TPyB involves the Sonogashira cross-coupling reaction. libretexts.orgorganic-chemistry.org Future efforts will likely focus on developing more efficient and sustainable synthetic methods.

Key Research Areas:

Catalyst Development: While palladium complexes like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are commonly used, research into more active and robust catalysts, including N-heterocyclic carbene (NHC) palladium complexes and copper-free systems, could lead to higher yields and milder reaction conditions. libretexts.orgnih.gov The development of heterogeneous catalysts could also simplify product purification and catalyst recycling. researchgate.net

Alternative Coupling Strategies: Exploring other cross-coupling reactions beyond the Sonogashira protocol could provide access to a wider range of derivatives. Reactions like the Heck coupling could be investigated for creating vinylene-linked analogs.

Synthesis of Analogs: The synthesis of analogs with different heterocyclic peripheries (e.g., pyrimidyl, pyrazinyl) or core structures (e.g., triazine) will allow for a systematic investigation of structure-property relationships. nih.govrsc.org For instance, replacing the benzene (B151609) core with a nitrogen-rich triazine ring can significantly alter the electronic and coordination properties of the resulting molecule.

Table 1: Comparison of Synthetic Routes for 1,3,5-Tris(pyridin-4-ylethynyl)benzene and its Precursors

| Synthetic Route | Starting Materials | Key Reaction | Advantages | Challenges | Approximate Yield |

| Standard Sonogashira Coupling | 1,3,5-Trihalobenzene, 4-Ethynylpyridine (B1298661) | Pd/Cu-catalyzed cross-coupling | Well-established, reliable | Requires stringent anaerobic conditions, potential for side reactions | 45-68% |

| Convergent Synthesis | 1,3,5-Triethynylbenzene (B1295396), 4-Halopyridine | Pd/Cu-catalyzed cross-coupling | Modular, allows for late-stage diversification | Synthesis of 1,3,5-triethynylbenzene can be multi-step | 72% (for a derivative) mdpi.com |

| Copper-Free Sonogashira | 1,3,5-Triiodobenzene, Terminal Alkyne | Pd-catalyzed cross-coupling | Avoids toxic copper salts, simpler purification | May require specialized ligands or higher catalyst loading | Varies |

Advanced Functionalization Strategies for Tunable Properties and Enhanced Performance

The functionalization of the TPyB scaffold is crucial for fine-tuning its properties for specific applications. Future research will focus on both pre- and post-synthetic modification strategies.

Key Research Areas:

Pre-Synthetic Functionalization: This involves using functionalized starting materials, such as substituted 1,3,5-trihalobenzenes or 4-ethynylpyridines. This approach allows for the introduction of a wide range of functional groups, including electron-donating or -withdrawing groups, to modulate the electronic properties of the final molecule.

Post-Synthetic Modification (PSM): This powerful technique involves chemically modifying the TPyB molecule after its initial synthesis. nih.govnih.gov For TPyB, the pyridine (B92270) nitrogen atoms are prime targets for quaternization, which can dramatically alter solubility and electronic properties. mdpi.com Additionally, when TPyB is used as a linker in metal-organic frameworks (MOFs), PSM can be employed to introduce new functionalities within the pores of the material. researchgate.netcapes.gov.br

Table 2: Potential Functionalization Strategies and Their Effects

| Functionalization Strategy | Target Site | Potential Reagents | Expected Effect on Properties |

| Quaternization | Pyridine Nitrogen | Alkyl halides (e.g., CH₃I) | Increased solubility in polar solvents, altered redox potentials, modified photophysical properties. mdpi.com |

| Peripheral Substitution | Benzene or Pyridine Rings | Electrophilic/Nucleophilic aromatic substitution precursors | Tuning of HOMO/LUMO energy levels, modification of intermolecular interactions, introduction of reactive handles. |

| Coordination Chemistry | Pyridine Nitrogen | Metal ions | Formation of discrete metallosupramolecular architectures or extended coordination polymers and MOFs. |

Development of Multi-Stimuli Responsive Materials Based on this compound

The rigid and electronically active nature of TPyB makes it an excellent candidate for the development of "smart" materials that respond to external stimuli.

Key Research Areas:

Photoresponsive Materials: The extended π-conjugation in TPyB and its derivatives suggests potential for photo-responsive behavior, such as photo-switching or photo-luminescence. Research into derivatives that undergo reversible photochemical reactions could lead to applications in optical data storage and light-harvesting.

Mechanochromic Materials: The crystalline packing of TPyB-based materials could be sensitive to mechanical stress, leading to changes in their optical properties (mechanochromism). This could be explored for applications in stress sensing and security materials.

Chemosensors: The pyridine nitrogen atoms can act as binding sites for specific analytes. Functionalization of the TPyB core with reporter groups could lead to the development of highly sensitive and selective chemosensors for ions or small molecules.

Integration into Hybrid Material Systems for Synergistic Effects

The incorporation of TPyB into larger material systems can lead to hybrid materials with enhanced or entirely new properties.

Key Research Areas:

Metal-Organic Frameworks (MOFs): TPyB and its carboxylated analogs can serve as tritopic organic linkers for the construction of porous MOFs. nih.govsigmaaldrich.com These materials have potential applications in gas storage, separation, and catalysis. The inherent porosity and the chemical functionality of the TPyB linker can be combined to create highly tailored materials.

Coordination Polymers: The ability of TPyB to coordinate to metal ions can be used to construct a variety of coordination polymers with different dimensionalities and topologies. researchgate.net These materials can exhibit interesting magnetic, optical, or catalytic properties.

Polymer Composites: Dispersing TPyB or its derivatives into polymer matrices could enhance the mechanical, thermal, or electronic properties of the resulting composite material. targetmol.com The strong intermolecular interactions of TPyB could lead to improved load transfer and reinforcement.

Investigations into Scalable Synthesis and Potential Industrial Relevance

For TPyB to find widespread application, the development of scalable and cost-effective synthetic routes is essential.

Key Research Areas:

Process Optimization: Research into optimizing the existing Sonogashira coupling reaction for large-scale production will be crucial. This includes investigating solvent effects, catalyst loading, and purification methods to maximize yield and minimize waste.

Flow Chemistry: The use of continuous flow reactors for the synthesis of TPyB could offer significant advantages in terms of safety, scalability, and process control compared to traditional batch methods.

Exploration of Industrial Applications: While currently primarily of academic interest, the unique properties of TPyB suggest potential for industrial applications in areas such as organic electronics (e.g., as a component in organic light-emitting diodes (OLEDs)), high-performance polymers, and specialty coatings. targetmol.com Further research is needed to evaluate its performance and long-term stability in these applications.

Q & A

Q. What are the key structural features of 1,3,5-Tris(pyridin-4-ylethynyl)benzene that influence its coordination chemistry?

The compound’s planar symmetry and three pyridyl-ethynyl arms enable robust coordination with transition metals (e.g., Ag⁺, Cu²⁺), forming supramolecular frameworks. The ethynyl spacers enhance π-conjugation, critical for electronic applications. Crystallographic studies using SHELX software reveal bond angles of ~120° between pyridyl groups, facilitating trigonal prismatic coordination geometries .

Q. What are the standard synthetic routes for preparing this compound?

The primary method involves Sonogashira coupling between 1,3,5-triiodobenzene and 4-ethynylpyridine. Key steps:

Q. How does solvent polarity affect the compound’s photophysical properties?

In polar solvents (e.g., DMF), the compound exhibits a redshifted emission (λₑₘ ≈ 450 nm) due to solvent stabilization of excited-state dipoles. In non-polar solvents (e.g., toluene), emission peaks at 420 nm. UV-Vis spectra show a molar absorptivity of ~1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 350 nm .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structural analysis?

- For twinning , use SHELXL’s TWIN/BASF commands with HKLF 5 data. Refine twin laws via the Hooft y parameter.

- For disordered ethynyl groups , apply geometric restraints (DFIX, SADI) and anisotropic displacement parameter (ADP) constraints. Validate with residual density maps (R1 < 0.05) .